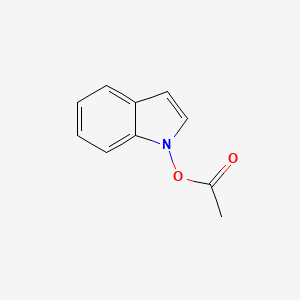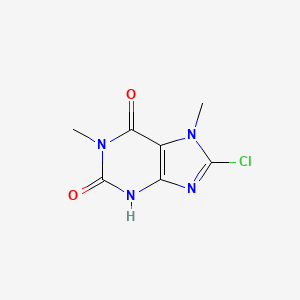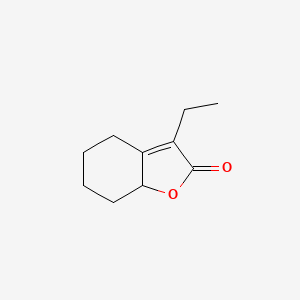
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethenyl)-, ethyl ester
Descripción general
Descripción
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethenyl)-, ethyl ester is a chemical compound with the molecular formula C_7H_10N_2O_2. It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 1H-pyrazole-3-carboxylic acid with ethyl acrylate in the presence of a suitable catalyst, such as a strong acid or base, under controlled temperature and pressure conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, resulting in the formation of the ethyl ester derivative.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazole-3-carboxylic acid, 5-(1-methylethenyl)-, ethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent and catalyst.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of pyrazole-3-carboxylic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can produce reduced forms of the compound, such as pyrazole-3-carboxylic acid derivatives with lower oxidation states.
Substitution: Substitution reactions can result in the formation of various substituted pyrazole derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethenyl)-, ethyl ester has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various pyrazole derivatives, which are important in medicinal chemistry.
Biology: Pyrazole derivatives have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. The compound can be used in the development of new drugs and therapeutic agents.
Medicine: . Research is ongoing to explore its efficacy and safety in clinical settings.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism by which 1H-Pyrazole-3-carboxylic acid, 5-(1-methylethenyl)-, ethyl ester exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to biological effects. The exact pathways and targets involved can vary depending on the specific derivative and its intended use.
Comparación Con Compuestos Similares
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethenyl)-, ethyl ester is similar to other pyrazole derivatives, such as 1H-pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester and 1H-pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. These compounds share the pyrazole core structure but differ in their substituents and functional groups. The presence of the ethyl ester group in this compound distinguishes it from other pyrazole derivatives and contributes to its unique chemical and biological properties.
List of Similar Compounds
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethenyl)-, methyl ester
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethenyl)-, butyl ester
Propiedades
IUPAC Name |
ethyl 3-prop-1-en-2-yl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-4-13-9(12)8-5-7(6(2)3)10-11-8/h5H,2,4H2,1,3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXWZGFCZLLTBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475698 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(1-methylethenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54994-64-8 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(1-methylethenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,10b-dihydroimidazo[5,1-a]isoquinoline-1,3(2H,5H)-dione](/img/structure/B3353441.png)




![1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole](/img/structure/B3353475.png)








